molecular formula C3H4BrN3 B016357 3-Amino-4-bromopyrazole CAS No. 16461-94-2

3-Amino-4-bromopyrazole

Cat. No.: B016357
CAS No.: 16461-94-2
M. Wt: 161.99 g/mol
InChI Key: OELYMZVJDKSMOJ-UHFFFAOYSA-N
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Description

3-Amino-4-bromopyrazole, also known as ABP, is an organic compound that has been used in scientific research for a variety of applications. It is a colorless solid that is soluble in water and is a derivative of pyrazole. It has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

  • Anticonvulsant Effects : Lankau et al. (1999) reported that 3-amino and 5-aminopyrazoles exhibit strong anticonvulsant effects. Specifically, a compound similar to 3-Amino-4-bromopyrazole, 4Chlorophenyl-3(morpholin-4-yl)-1H-pyrazole 2, was found to effectively block sodium channels in the Maximal Electroshock Seizure (MES) test, suggesting potential applications in seizure management (Lankau et al., 1999).

  • Synthesis in Medicinal Chemistry : Havel et al. (2018) presented a flexible synthesis method for 3,4-substituted-5-aminopyrazoles, including compounds like this compound. These compounds are useful in medicinal chemistry and drug discovery projects (Havel et al., 2018).

  • Synthesis of Pyrazolo-Triazines : Kobe et al. (1974) demonstrated that pyrazolo-[1,5-a]-1,3,5-triazines could be synthesized using 3-aminopyrazole, and their adenine, hypoxanthine, and xanthine analogs could be prepared by electrophilic substitution, suggesting applications in the synthesis of these heterocyclic compounds (Kobe et al., 1974).

  • Biologically Active Drug Discovery : Fedotov and Hotsulia (2021) found that microwave irradiation is an efficient method for synthesizing S-derivatives of compounds related to this compound, showing potential for biologically active drug discovery (Fedotov & Hotsulia, 2021).

  • Protein Crystallography : Bauman et al. (2016) identified that 4-bromopyrazole, a compound related to this compound, is a low-cost, safe compound for experimental phase determination in protein crystallography, which is crucial in the study of protein structures (Bauman et al., 2016).

Safety and Hazards

3-Amino-4-bromopyrazole is considered hazardous. It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off immediately with plenty of water .

Future Directions

Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

Mechanism of Action

Target of Action

It is known that bromopyrazoles, in general, can inhibit oxidative phosphorylation . This suggests that 3-Amino-4-bromopyrazole might interact with enzymes involved in this process.

Mode of Action

Given its structural similarity to other bromopyrazoles, it might interact with its targets by forming covalent bonds, thereby inhibiting their function

Biochemical Pathways

If it indeed inhibits oxidative phosphorylation as suggested, it could impact the production of atp, a crucial molecule for energy transfer within cells .

Result of Action

If it inhibits oxidative phosphorylation, it could potentially disrupt energy production within cells, leading to cellular dysfunction . More research is needed to confirm these effects and understand their implications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity. It is recommended that this compound be stored at room temperature .

Properties

IUPAC Name

4-bromo-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELYMZVJDKSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167782
Record name 3-Amino-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-94-2
Record name 3-Amino-4-bromopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Amino-4-bromopyrazole in the synthesis of the MK2 inhibitor, and why is this relevant to studying Werner Syndrome?

A1: this compound serves as a crucial building block in the synthesis of the MK2 inhibitor. [] The research utilizes a rapid, three-step microwave-assisted method where this compound undergoes a Suzuki-Miyaura cross-coupling reaction with 4-carbamoylphenylboronic acid. This reaction forms the target 4-arylpyrazole, a key component of the MK2 inhibitor.

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